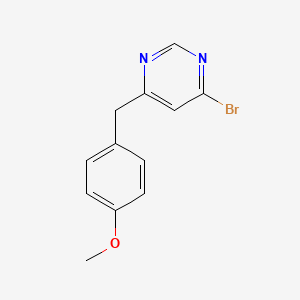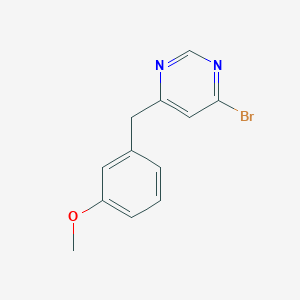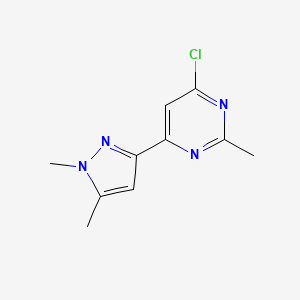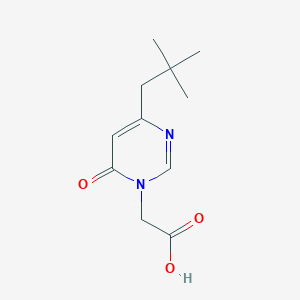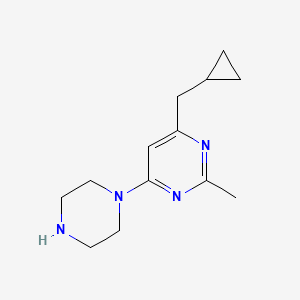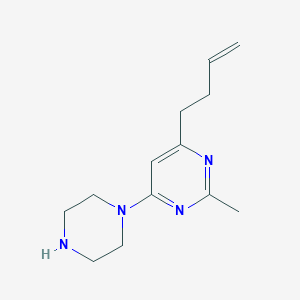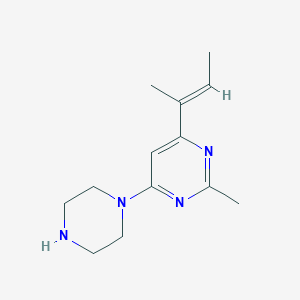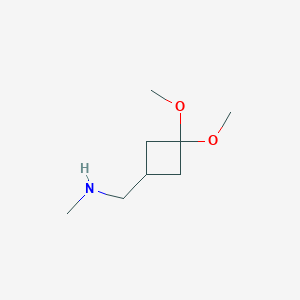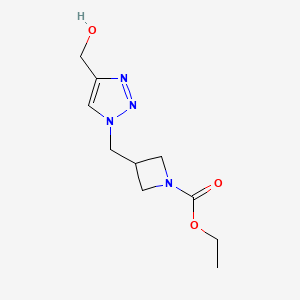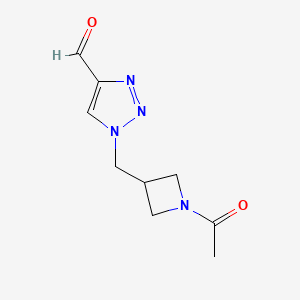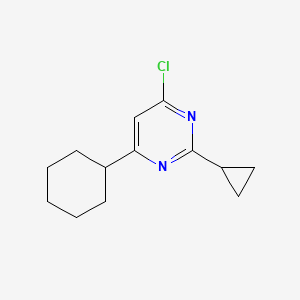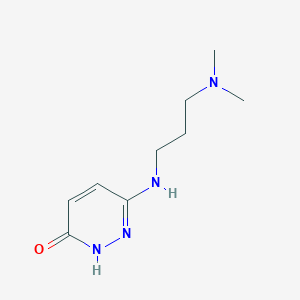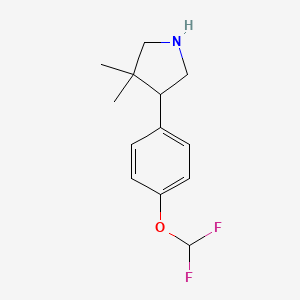
4-(4-(Difluoromethoxy)phenyl)-3,3-dimethylpyrrolidine
Overview
Description
“4-(Difluoromethoxy)phenyl isocyanate” is an organic building block containing an isocyanate group . Another compound, “N-[4-(Difluoromethoxy)phenyl]acetamide”, has a molecular weight of 201.170, a density of 1.3±0.1 g/cm3, and a boiling point of 338.6±37.0 °C at 760 mmHg .
Molecular Structure Analysis
The molecular structure of “N-[4-(Difluoromethoxy)phenyl]acetamide” is C9H9F2NO2 .
Physical And Chemical Properties Analysis
“N-[4-(Difluoromethoxy)phenyl]acetamide” has a molecular weight of 201.170, a density of 1.3±0.1 g/cm3, and a boiling point of 338.6±37.0 °C at 760 mmHg .
Scientific Research Applications
Synthesis and Electrochemical Properties
The compound 4-(4-(Difluoromethoxy)phenyl)-3,3-dimethylpyrrolidine and its derivatives display intriguing electrochemical properties. For example, a family of phlorin macrocycles, similar in structure, demonstrated multielectron redox behavior and photophysical properties influenced by the nature of ancillary aryl substituents. These derivatives show the ability to bind fluoride in a supramolecular manner, affecting the redox potentials and thus tuning their light absorption and redox chemistry capabilities (Pistner et al., 2013).
Organocatalysis in Synthesis
In a related domain, a compound structurally akin to 4-(4-(Difluoromethoxy)phenyl)-3,3-dimethylpyrrolidine was used as an organocatalyst in a highly regio- and enantioselective conjugate addition of alkyl methyl ketones to a beta-silylmethylene malonate, signifying the potential of such compounds in catalytic applications (Chowdhury & Ghosh, 2009).
Material Science and Polymer Research
Advanced Material Synthesis
Compounds related to 4-(4-(Difluoromethoxy)phenyl)-3,3-dimethylpyrrolidine have been utilized in the synthesis of advanced materials. For instance, novel polyimides with inherent viscosities ranging from 0.49–0.63 dL/g were synthesized using a pyridine-bridged aromatic dianhydride monomer. These polyimides showed excellent thermal stability, mechanical properties, and predominantly amorphous nature, highlighting their potential in high-performance material applications (Wang et al., 2006).
Soluble Fluorinated Polyamides
Similarly, a new diamine containing pyridine and trifluoromethylphenyl groups was synthesized and used to prepare fluorinated polyamides with promising thermal properties, mechanical strength, and low dielectric constants. These materials exhibited transparency, flexibility, and high thermal stability, making them suitable for advanced material applications (Liu et al., 2013).
Optoelectronics and Photoluminescence
Luminescent Properties and Data Security
Heteroleptic cationic Ir(III) complexes, where one of the complexes resembles the structural motif of 4-(4-(Difluoromethoxy)phenyl)-3,3-dimethylpyrrolidine, demonstrated photophysical properties with fluorescence–phosphorescence dual-emission. One of the complexes exhibited piezochromic and vapochromic behaviors with potential applications in data security protection, suggesting the utility of such compounds in the design of smart luminescent materials (Song et al., 2016).
Safety And Hazards
“4-(Difluoromethoxy)phenyl isocyanate” can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause respiratory irritation and is toxic if swallowed, in contact with skin, or if inhaled .
properties
IUPAC Name |
4-[4-(difluoromethoxy)phenyl]-3,3-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c1-13(2)8-16-7-11(13)9-3-5-10(6-4-9)17-12(14)15/h3-6,11-12,16H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMRXTFVKHAPOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2=CC=C(C=C2)OC(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Difluoromethoxy)phenyl)-3,3-dimethylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



